N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features both thiazole and tetrazole rings. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . Tetrazoles, on the other hand, are often used in medicinal chemistry for their bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of the Tetrazole Ring: The tetrazole ring is often synthesized via the cycloaddition of azides with nitriles under thermal or catalytic conditions.
Coupling Reactions: The final step involves coupling the thiazole and tetrazole intermediates with a cyclohexyl acetamide moiety using peptide coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: Both the thiazole and tetrazole rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed for reduction reactions.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones from the thiazole ring.
Reduction: Amines from the tetrazole ring.
Substitution: Various substituted thiazole and tetrazole derivatives
Scientific Research Applications
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring and exhibit antimicrobial and antiviral activities.
Tetrazole Derivatives: Compounds like losartan and valsartan, which contain the tetrazole ring and are used as antihypertensive agents.
Uniqueness
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its combination of thiazole and tetrazole rings, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H24N6OS |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C16H24N6OS/c1-13-10-24-15(19-13)5-8-17-14(23)9-16(6-3-2-4-7-16)11-22-12-18-20-21-22/h10,12H,2-9,11H2,1H3,(H,17,23) |
InChI Key |
QPQMIZODSWBINZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CCNC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
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